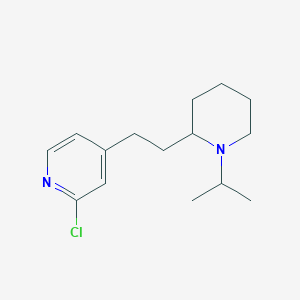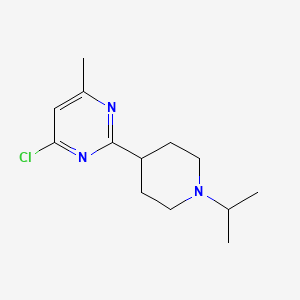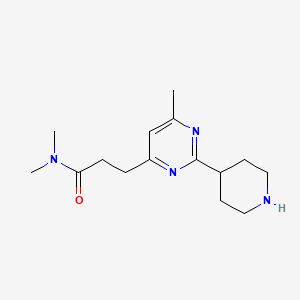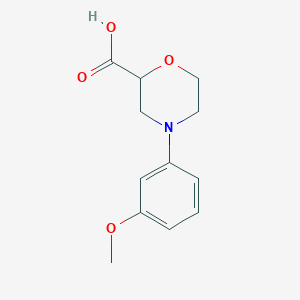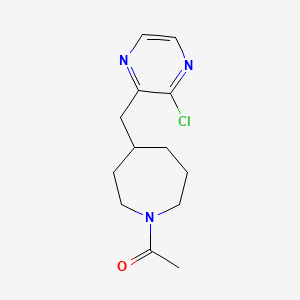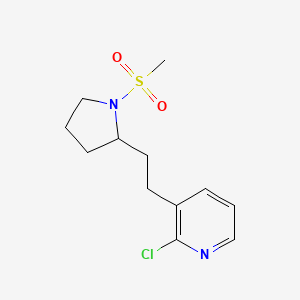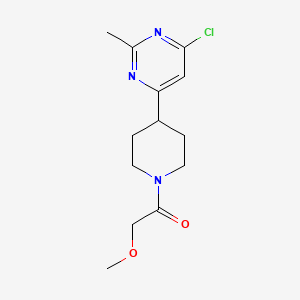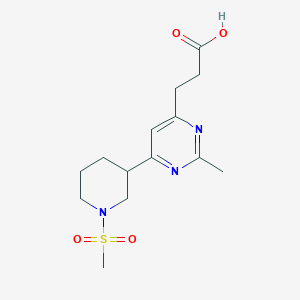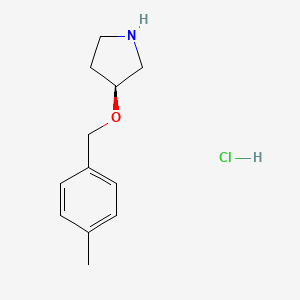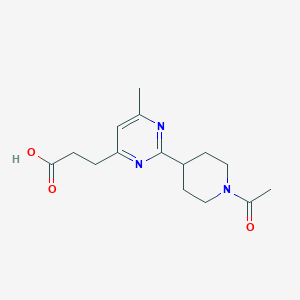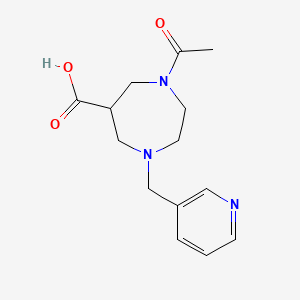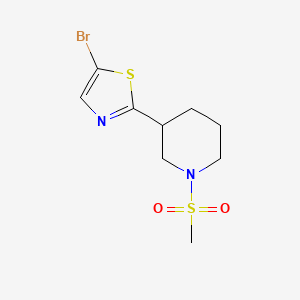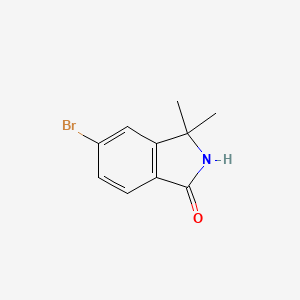
5-Bromo-3,3-dimetil-isoindolin-1-ona
Descripción general
Descripción
5-Bromo-3,3-dimethyl-isoindolin-1-one is a heterocyclic compound characterized by an isoindoline nucleus with a bromine atom at the 5th position and two methyl groups at the 3rd position
Aplicaciones Científicas De Investigación
5-Bromo-3,3-dimethyl-isoindolin-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and polymer additives due to its stability and reactivity.
Mecanismo De Acción
Target of Action
It is known to inhibitCYP1A2 and CYP2D6 enzymes , which play a crucial role in drug metabolism and bioactivation.
Pharmacokinetics
The compound 5-Bromo-3,3-dimethyl-isoindolin-1-one exhibits high gastrointestinal absorption and is permeable to the blood-brain barrier . The compound is also known to inhibit CYP1A2 and CYP2D6 enzymes, which could affect its metabolism . The compound has a lipophilicity (Log Po/w) of 2.31, which can influence its absorption and distribution .
Action Environment
The action of 5-Bromo-3,3-dimethyl-isoindolin-1-one can be influenced by various environmental factors. For instance, factors affecting the expression and activity of CYP1A2 and CYP2D6 enzymes, such as genetic polymorphisms, co-administered drugs, and certain environmental chemicals, could potentially influence the compound’s action, efficacy, and stability .
Análisis Bioquímico
Biochemical Properties
5-Bromo-3,3-dimethyl-isoindolin-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain aromatic primary amines through condensation reactions, leading to the formation of N-isoindoline-1,3-dione scaffolds
Molecular Mechanism
At the molecular level, 5-Bromo-3,3-dimethyl-isoindolin-1-one exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These molecular interactions are critical for understanding how the compound influences biochemical pathways and cellular functions . The detailed mechanism of action involves the compound’s ability to modulate enzyme activity and alter gene expression patterns, which can have significant implications for its use in research and therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3,3-dimethyl-isoindolin-1-one change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation can lead to changes in its biochemical activity . Understanding these temporal effects is crucial for designing experiments and interpreting results in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 5-Bromo-3,3-dimethyl-isoindolin-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxicity and adverse effects. Studies have shown that there are threshold effects, where the compound’s impact on cellular and biochemical processes changes significantly with dosage
Metabolic Pathways
5-Bromo-3,3-dimethyl-isoindolin-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, which are important for understanding the compound’s overall impact on cellular metabolism
Transport and Distribution
The transport and distribution of 5-Bromo-3,3-dimethyl-isoindolin-1-one within cells and tissues are critical for understanding its biochemical activity. The compound interacts with transporters and binding proteins that influence its localization and accumulation within cells . These interactions are important for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Bromo-3,3-dimethyl-isoindolin-1-one affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3,3-dimethyl-isoindolin-1-one typically involves the bromination of 3,3-dimethyl-isoindolin-1-one. One common method is the reaction of 3,3-dimethyl-isoindolin-1-one with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-3,3-dimethyl-isoindolin-1-one may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3,3-dimethyl-isoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding isoindolinone derivatives with different functional groups.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in the presence of acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives of isoindolinone.
Oxidation Reactions: Products include carboxylic acids, ketones, and aldehydes.
Reduction Reactions: Products include alcohol derivatives of isoindolinone.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-methyl-isoindolin-1-one: Lacks one methyl group compared to 5-Bromo-3,3-dimethyl-isoindolin-1-one, leading to different reactivity and applications.
3,3-Dimethyl-isoindolin-1-one: Lacks the bromine atom, resulting in different chemical properties and reactivity.
5-Chloro-3,3-dimethyl-isoindolin-1-one:
Uniqueness
5-Bromo-3,3-dimethyl-isoindolin-1-one is unique due to the presence of both bromine and two methyl groups, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Propiedades
IUPAC Name |
5-bromo-3,3-dimethyl-2H-isoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-10(2)8-5-6(11)3-4-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWABTUVMQZARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)Br)C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

